molecular formula C9H14Cl3NO B5174169 2,2,2-trichloro-N-cycloheptylacetamide

2,2,2-trichloro-N-cycloheptylacetamide

Cat. No.: B5174169
M. Wt: 258.6 g/mol
InChI Key: AAOJKFHYYJFIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-cycloheptylacetamide is a halogenated acetamide derivative characterized by a trichloromethyl group (-CCl₃) attached to the carbonyl carbon and a cycloheptyl substituent on the nitrogen atom.

Properties

IUPAC Name

2,2,2-trichloro-N-cycloheptylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOJKFHYYJFIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-cycloheptylacetamide typically involves the reaction of 2,2,2-trichloroacetyl chloride with cycloheptylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2,2-trichloroacetic acid and cycloheptylamine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 2,2,2-Trichloroacetic acid and cycloheptylamine.

    Reduction: Cycloheptylamine.

Scientific Research Applications

2,2,2-Trichloro-N-cycloheptylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The cycloheptyl ring may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2,2-trichloro-N-cycloheptylacetamide with structurally related acetamide derivatives, focusing on substituents, molecular features, and inferred applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound -CCl₃, N-cycloheptyl C₉H₁₄Cl₃NO ~274.57 High lipophilicity; potential agrochemical use (inferred) N/A
Alachlor N-(2,6-diethylphenyl), N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide; inhibits weed growth
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide N-cyclohexyl, 2-(2,3-dichlorophenoxy) C₁₄H₁₇Cl₂NO₂ 318.20 Hydrogen-bonded crystal structure; protein interaction studies
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide N-cyclopropyl, N-tetrahydronaphthalenyl, 2-Cl C₁₆H₁₉ClN₂O 290.79 Drug discovery; modulates biological targets
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide N-cyclohexyl, 2-(2-chlorophenylamino) C₁₄H₁₉ClN₂O 266.77 Structural analog with aromatic amine group

Structural and Functional Insights

The -CCl₃ group may increase electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic substitution reactions, a feature exploited in herbicides like alachlor .

Crystallography and Intermolecular Interactions N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions, a property critical for stability and solubility . The target compound’s cycloheptyl group might disrupt such packing, reducing crystallinity compared to cyclohexyl analogs.

Applications in Agrochemicals vs. Pharmaceuticals Alachlor (diethylphenyl substituents) is a commercial herbicide, while 2-chloro-N-cyclopropyl-N-(tetrahydronaphthalenyl)acetamide is explored in drug discovery due to its fused aromatic system .

Molecular Weight and Bioavailability The target compound’s molecular weight (~274.57 g/mol) falls within the range typical for bioactive small molecules. Heavier analogs like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (318.20 g/mol) may face challenges in bioavailability due to increased size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.